molecular formula C9H12BrN3 B8546007 2-Bromo-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine

2-Bromo-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine

Cat. No. B8546007
M. Wt: 242.12 g/mol
InChI Key: ITSIBGWFAADZIW-UHFFFAOYSA-N
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Patent
US06245778B1

Procedure details

D4 (978 mg, 6 mmol) was dissolved in acetic acid (10 ml) containing 2M sulphuric acid (2 ml). Bromine (0.31 ml, 6 mmol) was added dropwise with stirring over a period of approximately 25 min. After 2 h, the precipitated solid was removed by filtration and washed with ether to give a pale yellow solid which was dissolved in water. The solution was basified with 2M NaOH and extracted with ethyl acetate. The combined extracts were washed with brine, dried (MgSO4) and evaporation in vacuo gave the crude product as a pale yellow solid (444 mg). The above filtrate from the reaction mixture was concentrated by evaporation in vacuo, diluted with water and made basic with 2M sodium hydroxide. The mixture was extracted with dichloromethane and the extract dried (MgSO4) and evaporated to give a crude brown solid which was purified by chromatography on silica gel eluting with dichloromethane:methanol:aq. ammonia (0.880) (ratio 19:1:0.1). The title compound was obtained as a white solid (248 mg).
Name
Quantity
978 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
0.31 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[N:4][C:5]2[CH2:6][CH2:7][N:8]([CH3:12])[CH2:9][C:10]=2[CH:11]=1.S(=O)(=O)(O)O.[Br:18]Br.[OH-].[Na+]>C(O)(=O)C.O>[NH2:1][C:2]1[C:3]([Br:18])=[N:4][C:5]2[CH2:6][CH2:7][N:8]([CH3:12])[CH2:9][C:10]=2[CH:11]=1 |f:3.4|

Inputs

Step One
Name
Quantity
978 mg
Type
reactant
Smiles
NC=1C=NC=2CCN(CC2C1)C
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
0.31 mL
Type
reactant
Smiles
BrBr
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring over a period of approximately 25 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the precipitated solid was removed by filtration
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
to give a pale yellow solid which
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The combined extracts were washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
(MgSO4) and evaporation in vacuo
CUSTOM
Type
CUSTOM
Details
gave the crude product as a pale yellow solid (444 mg)
CONCENTRATION
Type
CONCENTRATION
Details
The above filtrate from the reaction mixture was concentrated by evaporation in vacuo
ADDITION
Type
ADDITION
Details
diluted with water
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extract dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a crude brown solid which
CUSTOM
Type
CUSTOM
Details
was purified by chromatography on silica gel eluting with dichloromethane

Outcomes

Product
Details
Reaction Time
25 min
Name
Type
product
Smiles
NC=1C(=NC=2CCN(CC2C1)C)Br
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 248 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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